7-Methylguanine

Beschreibung

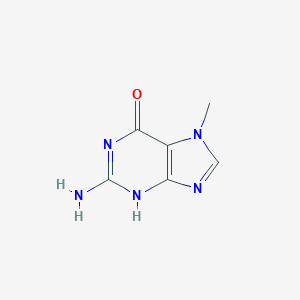

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWGECJQACGGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020873 | |

| Record name | 7-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

578-76-7 | |

| Record name | 7-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N7-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661J4K04NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

370 °C | |

| Record name | 7-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of 7-Methylguanine in DNA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Methylguanine (7-mG) is the most abundant DNA adduct formed upon exposure to both endogenous and exogenous methylating agents.[1][2] While historically considered relatively benign as it does not distort the DNA helix or directly miscode during replication, its biological significance is multifaceted and complex.[1][2] This guide provides a comprehensive technical overview of the formation, biological consequences, cellular repair mechanisms, and analytical methodologies related to 7-mG in DNA. It also explores its dual role in disease and therapeutics, both as a lesion induced by chemotherapy and as a potential anticancer agent.

Formation and Chemical Stability of 7-Methylguanine

Formation

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic alkylating agents.[1][3] Consequently, 7-mG constitutes 70-90% of the adducts generated by most simple methylating agents.[1][2]

-

Endogenous Sources: S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions, can non-enzymatically methylate DNA, leading to the formation of 7-mG.[4][5] These endogenous levels of 7-mG have been observed to increase with age.[6][7][8]

-

Exogenous Sources: A wide range of environmental and therapeutic compounds act as alkylating agents. These include chemotherapeutic drugs like temozolomide, dacarbazine, and cyclophosphamide, as well as environmental carcinogens such as N-nitrosamines.[2][3][9]

Chemical Instability and Secondary Lesions

The methylation at the N7 position introduces a formal positive charge into the guanine's imidazole ring, rendering the N-glycosidic bond susceptible to spontaneous hydrolytic cleavage.[3][10] This instability leads to two significant secondary events:

-

Depurination: The cleavage of the glycosidic bond releases the 7-mG base, leaving behind a highly mutagenic and cytotoxic apurinic/apyrimidinic (AP) site.[3][11] The half-life of 7-mG in double-stranded DNA under physiological conditions (pH 7.4, 37°C) is approximately 150 hours.[6]

-

Imidazole Ring Opening: The positively charged imidazole ring is also prone to alkaline-catalyzed cleavage, resulting in the formation of a stable, ring-opened lesion known as 2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine (Fapy-G).[3][12] This secondary lesion is more persistent and mutagenic than the parent 7-mG adduct.[3][13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Enzymatic release of 7-methylguanine from methylated DNA by rodent liver extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

The Discovery of 7-Methylguanine: A Technical Guide to a Landmark in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of 7-methylguanine (m7G) as a modified nucleobase, a pivotal moment in the understanding of RNA function and regulation. We delve into the core experimental protocols that led to its identification, present key quantitative data, and visualize the logical and experimental workflows that defined this era of molecular biology.

The Dawn of a Discovery: Unveiling a Novel Nucleobase

In the mid-1970s, the central dogma of molecular biology was well-established, but the finer details of RNA processing and function were still emerging. It was in this environment of intense scientific inquiry that 7-methylguanine (m7G) was identified, not as a random variation, but as a highly specific and functionally significant modification of RNA molecules.

The year 1975 marked a watershed moment with several key publications. Research on viral RNAs laid the groundwork for this discovery. Hefti and colleagues, working with Sindbis virus, identified a novel methylated nucleotide at the 5'-terminus of the viral RNA[1]. Concurrently, studies on the vaccinia virus led to the identification and isolation of the enzyme responsible for this modification, a guanine-7-methyltransferase[2]. These initial findings in viral systems were quickly followed by the discovery of the m7G "cap" structure in eukaryotic messenger RNA (mRNA) and the profound realization of its critical role in the initiation of protein synthesis[3]. It became evident that this modification was a widespread and fundamental feature of eukaryotic and viral gene expression.

Quantitative Analysis of 7-Methylguanine in RNA

Early research focused on determining the prevalence and stoichiometry of this newly discovered modification across different RNA species. While precise quantitative data from the 1970s is sparse in the literature, the foundational studies established the presence of m7G in a near 1:1 molar ratio with the 5' end of capped mRNA molecules. The internal m7G modification in transfer RNA (tRNA), particularly at position 46, was also identified as a common feature. The table below summarizes the general understanding of m7G abundance from that era.

| RNA Type | Location of m7G | Stoichiometry/Abundance (circa 1970s-early 1980s) | Key References |

| mRNA | 5' Cap | Approximately one m7G per mRNA molecule. | [3] |

| tRNA | Internal (primarily at position 46) | Present in many, but not all, tRNA species. | [4][5] |

| rRNA | Internal | Found in ribosomal RNA, with specific locations identified over time. | [4][6] |

Core Experimental Protocols of the Discovery Era

The identification of 7-methylguanine relied on a combination of radiolabeling, enzymatic digestion, and sophisticated chromatographic techniques. The following are detailed methodologies adapted from the seminal papers of that time.

Identification of the 5'-Terminal m7G Cap in Sindbis Virus RNA

This protocol is based on the work of Hefti et al. (1975)[1].

Objective: To determine the 5'-terminal nucleotide sequence of Sindbis virus 42S RNA.

Methodology:

-

RNA Labeling: Sindbis virus was propagated in cultured cells in the presence of [³H]-methyl-methionine and [³²P]-orthophosphate to label the methyl groups and the phosphodiester backbone of the viral RNA, respectively.

-

RNA Isolation: The 42S viral RNA was purified from virions by sucrose density gradient centrifugation.

-

Nuclease Digestion: The purified RNA was completely digested with pancreatic RNase and T1 RNase to break it down into smaller oligonucleotides.

-

DEAE-Cellulose Chromatography: The resulting digest was fractionated by chromatography on a DEAE-cellulose column in the presence of 7 M urea. This separated the oligonucleotides based on their charge.

-

Analysis of the Resistant Fragment: A nuclease-resistant, [³H]-methyl and [³²P]-labeled fragment was isolated. This fragment, due to its blocked 5' end, was resistant to further enzymatic degradation.

-

Characterization of the Blocked Nucleotide:

-

The fragment was treated with alkaline phosphatase to remove terminal phosphates.

-

Further digestion with specific nucleases and chemical treatments (e.g., periodate oxidation followed by β-elimination) were performed to release the blocking nucleotide.

-

The released nucleotide was identified as 7-methylguanosine by co-chromatography with known standards on paper chromatography and electrophoresis.

-

Isolation and Characterization of Guanine-7-Methyltransferase from Vaccinia Virus

This protocol is based on the work of Ensinger et al. (1975)[2][7].

Objective: To solubilize and characterize the enzyme responsible for the 5'-terminal methylation of vaccinia virus mRNA.

Methodology:

-

Preparation of Viral Cores: Purified vaccinia virions were treated with a non-ionic detergent (NP-40) and dithiothreitol (DTT) to remove the outer membrane and solubilize the core enzymes.

-

Enzyme Solubilization: The viral cores were disrupted by sonication or high salt extraction to release the guanylyl and methyl transferase activities into a soluble fraction.

-

Enzyme Assay: The methyltransferase activity was assayed by incubating the soluble enzyme fraction with unmethylated vaccinia virus mRNA (synthesized in vitro in the absence of S-adenosyl-L-methionine) and [³H]-S-adenosyl-L-methionine (as the methyl donor).

-

Product Analysis:

-

The [³H]-methyl-labeled mRNA product was isolated and digested with Penicillium nuclease and bacterial alkaline phosphatase.

-

The resulting labeled nucleoside was analyzed by paper chromatography and electrophoresis.

-

The labeled product co-migrated with authentic 7-methylguanosine, confirming the enzyme's specificity.

-

-

Enzyme Purification: The guanine-7-methyltransferase was further purified using column chromatography techniques such as DEAE-cellulose and phosphocellulose chromatography.

Demonstrating the Functional Requirement of m7G for Translation

This protocol is based on the work of Muthukrishnan et al. (1975)[3].

Objective: To determine the role of the 5'-terminal 7-methylguanosine in the translation of eukaryotic mRNA.

Methodology:

-

Preparation of Capped and Uncapped mRNA:

-

Capped mRNA: Reovirus mRNA was synthesized in vitro by viral cores in the presence of S-adenosyl-L-methionine, leading to the formation of the m7GpppNm cap structure.

-

Uncapped mRNA: Reovirus mRNA was synthesized in the absence of S-adenosyl-L-methionine, resulting in a 5'-terminal ppG sequence.

-

-

In Vitro Translation System: A cell-free protein synthesis system was prepared from wheat germ.

-

Translation Assay: Both capped and uncapped mRNAs were added to the wheat germ extract in the presence of [³⁵S]-methionine to monitor protein synthesis.

-

Analysis of Translation Products: The synthesized proteins were analyzed by SDS-polyacrylamide gel electrophoresis and autoradiography.

-

Chemical Decapping: To further confirm the role of m7G, capped mRNA was treated with periodate followed by β-elimination to specifically remove the 7-methylguanosine residue without degrading the mRNA chain.

-

Translation of Decapped mRNA: The chemically decapped mRNA was then used in the in vitro translation system.

-

Results: Capped mRNA was efficiently translated, while both uncapped and chemically decapped mRNAs showed significantly reduced translational activity, demonstrating the crucial role of the 5'-terminal 7-methylguanosine for efficient protein synthesis.

Visualizing the Discovery Process

The following diagrams illustrate the logical and experimental workflows central to the discovery of 7-methylguanine.

Caption: Logical workflow of the discovery of the 7-methylguanosine cap.

Caption: Experimental workflow for the identification of the m7G cap in the 1970s.

Functional Implications and Later Discoveries

The initial discovery of the m7G cap immediately highlighted its critical role in protein synthesis. The work of Muthukrishnan, Shatkin, and their colleagues demonstrated that the cap structure was essential for the efficient translation of mRNA in eukaryotic systems[3]. They showed that the cap facilitates the binding of mRNA to the 40S ribosomal subunit, a key initiation step in translation.

Since these pioneering studies, our understanding of m7G's roles has expanded dramatically. It is now known to be involved in:

-

mRNA stability: The cap protects mRNA from degradation by 5' exonucleases.

-

Pre-mRNA splicing: The cap is recognized by the cap-binding complex (CBC), which plays a role in the splicing of the first intron.

-

Nuclear export: The CBC also facilitates the export of mature mRNA from the nucleus to the cytoplasm.

-

Internal modification: Beyond the 5' cap, internal m7G modifications, particularly in tRNA and rRNA, are now recognized for their roles in maintaining structural integrity and modulating translational efficiency[4][5].

The discovery of 7-methylguanine was a testament to the power of meticulous biochemical investigation. It opened up new avenues of research into RNA processing, regulation of gene expression, and the intricate mechanisms that govern the flow of genetic information. The foundational experimental techniques, though now largely superseded by high-throughput sequencing methods, laid the essential groundwork for the vibrant field of epitranscriptomics we see today. This early work continues to inform our understanding of fundamental cellular processes and provides a historical context for the ongoing exploration of RNA modifications in health and disease.

References

- 1. 5' nucleotide sequence of sindbis viral RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of the 5'-terminus of mRNA by soluble guanylyl and methyl transferases from vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5'-Terminal 7-methylguanosine in eukaryotic mRNA is required for translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Methylguanosine Modifications in Transfer RNA (tRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methylguanosine Modifications in Transfer RNA (tRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Modification of the 5'-terminus of mRNA by soluble guanylyl and methyl transferases from vaccinia virus - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic formation of 7-Methylguanine

An In-depth Technical Guide on the Enzymatic Formation of 7-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylguanine (m7G) is a crucial post-transcriptional modification of RNA that plays a significant role in various cellular processes, including RNA stability, processing, and translation. Its formation is catalyzed by a specific set of methyltransferases that target different RNA species. Dysregulation of m7G modification has been implicated in several human diseases, including cancer and neurological disorders, making the enzymes responsible for its deposition attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic processes involved in m7G formation, focusing on the key methyltransferases, their mechanisms of action, and the experimental methodologies used to study this important RNA modification.

Introduction to 7-Methylguanine (m7G) Modification

N7-methylguanosine (m7G) is a positively charged modification found in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and microRNA (miRNA). This modification is critical for maintaining the structural integrity and function of these RNAs. In tRNA, m7G at position 46 is essential for stabilizing the tRNA's tertiary structure.[1][2] In mRNA, the m7G cap at the 5' end is vital for efficient translation and protection from exonucleolytic degradation.[3][4] The enzymatic installation of m7G is a highly regulated process, and its dysregulation has been linked to various pathologies, making it a focal point for research and drug development.

Key Enzymes in 7-Methylguanine Formation

The formation of m7G is primarily catalyzed by three key methyltransferase enzymes, each with specific RNA substrates.

METTL1-WDR4 Complex: The tRNA m7G Methyltransferase

The methyltransferase-like 1 (METTL1) and WD repeat domain 4 (WDR4) proteins form a heterodimeric complex that is the primary enzyme responsible for m7G modification at position 46 of a subset of tRNAs.[5][6][7] METTL1 contains the catalytic methyltransferase domain, while WDR4 acts as a scaffold protein, stabilizing METTL1 and facilitating its interaction with the tRNA substrate.[7][8] The METTL1-WDR4 complex recognizes the elbow region of the tRNA, inducing a conformational change that presents the G46 residue for methylation.[9][10] The dysregulation of the METTL1-WDR4 complex has been associated with brain malformations and various cancers.[6][11][12]

RNMT: The mRNA Cap m7G Methyltransferase

RNA guanine-7 methyltransferase (RNMT), also known as mRNA cap methyltransferase, is responsible for catalyzing the formation of the m7G cap at the 5' end of eukaryotic mRNAs.[3][13][14] This process occurs co-transcriptionally, with RNMT being recruited to the RNA polymerase II complex. The m7G cap is crucial for the initiation of translation, splicing, and nuclear export of mRNA.[3][15] RNMT activity is often regulated by its interaction with the RNMT-activating miniprotein (RAM).[16][17]

TGS1: The Trimethylguanosine Synthase

Trimethylguanosine synthase 1 (TGS1) is responsible for the hypermethylation of the m7G cap of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) to form a 2,2,7-trimethylguanosine (m3G or TMG) cap.[5][18][19] This hypermethylation is a critical step in the maturation of these non-coding RNAs and is essential for their proper function in splicing and ribosome biogenesis.[4][18] TGS1 specifically recognizes the m7G cap and catalyzes the addition of two methyl groups at the N2 position of the guanine base.[11][18]

Quantitative Data on m7G Methyltransferases

The following tables summarize the available quantitative data for the key enzymes involved in m7G formation.

Table 1: Kinetic Parameters of TGS1

| Substrate | K_M_ (μM) | Optimal pH |

| m7GDP | 30 | 8.5-9.5 |

| S-adenosyl-L-methionine | 5 | 8.5-9.5 |

Table 2: Substrate Specificity of m7G Methyltransferases

| Enzyme | Primary Substrate(s) | Recognition Motif/Structure |

| METTL1-WDR4 | tRNAs (at position G46) | Recognizes the tRNA elbow structure and a 'RAGGU' motif within the variable loop of a subset of tRNAs.[20][21] |

| RNMT | 5' end of eukaryotic mRNAs (GpppN-) | Recognizes the 5' guanosine cap structure (GpppN) on nascent mRNA transcripts.[13][16] |

| TGS1 | m7G cap of snRNAs and snoRNAs | Specifically binds to the N7-methylated guanosine cap (m7GpppN) of snRNAs and snoRNAs for subsequent N2-dimethylation.[11] |

Signaling and Regulatory Pathways

The enzymatic formation of m7G is a tightly regulated process integrated into cellular signaling networks.

Experimental Protocols

In Vitro m7G Methylation Assay

This protocol describes an in vitro assay to measure the methyltransferase activity of the METTL1-WDR4 complex using a tRNA substrate and a radioactive methyl donor.[20]

Materials:

-

Purified recombinant METTL1-WDR4 complex (10 nM final concentration)

-

In vitro transcribed tRNA substrate (e.g., Human_tRNAValTAC) (100 nM final concentration)[20]

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM DTT, 0.01% Triton X-100)

-

Scintillation cocktail

-

Filter paper (e.g., Whatman 3MM)

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Prepare the reaction mixture by combining the methylation buffer, purified METTL1-WDR4 complex, and tRNA substrate in a microcentrifuge tube.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the reaction mixture onto filter paper.

-

Wash the filter paper three times with 5% TCA to remove unincorporated [³H]-SAM.

-

Wash the filter paper once with ethanol and allow it to air dry.

-

Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Detection of m7G by Dot Blot

This protocol provides a method for the semi-quantitative detection of global m7G levels in RNA samples using a specific antibody.[22][23][24]

Materials:

-

Total RNA samples

-

RNase-free water

-

Nitrocellulose or positively charged nylon membrane

-

UV cross-linker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against m7G

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Dilute RNA samples to the desired concentration in RNase-free water.

-

Spot 1-2 µL of each RNA sample directly onto the membrane.

-

Allow the spots to air dry completely.

-

Crosslink the RNA to the membrane using a UV cross-linker.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-m7G antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantification of m7G by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for the detection of m7G in biological samples.[25][26]

Materials:

-

DNA or RNA samples

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system with a C18 column

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

-

m7G standard

Procedure:

-

Sample Preparation:

-

Isolate total RNA or DNA from cells or tissues.

-

Digest the nucleic acids to nucleosides using nuclease P1 followed by alkaline phosphatase.

-

-

LC Separation:

-

Inject the digested sample onto a C18 column.

-

Separate the nucleosides using a gradient of mobile phase A and B.

-

-

MS/MS Detection:

-

Introduce the eluent into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific mass transition for m7G (e.g., m/z 166 → 149).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the m7G standard.

-

Quantify the amount of m7G in the sample by comparing its peak area to the standard curve.

-

Conclusion

The enzymatic formation of 7-methylguanine is a fundamental process in RNA biology, with profound implications for gene expression and cellular homeostasis. The key methyltransferases—METTL1-WDR4, RNMT, and TGS1—each play distinct and critical roles in modifying specific classes of RNA. Understanding the mechanisms of these enzymes and having robust experimental protocols to study their activity and the prevalence of m7G are essential for advancing our knowledge in this field and for the development of novel therapeutic strategies targeting diseases associated with aberrant m7G methylation. This guide provides a foundational resource for researchers and professionals engaged in the study of this vital RNA modification.

References

- 1. Structures and mechanisms of tRNA methylation by METTL1–WDR4 [ideas.repec.org]

- 2. Competitive dot blot protocol | Abcam [abcam.com]

- 3. TGS1 trimethylguanosine synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Loss of Human TGS1 Hypermethylase Promotes Increased Telomerase RNA and Telomere Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. Regulation of mRNA capping in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structures and Mechanisms of tRNA Methylation by METTL1-WDR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specificity and mechanism of RNA cap guanine-N2 methyltransferase (Tgs1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mRNA (guanine-N7-)-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. RNA guanine-7 methyltransferase catalyzes the methylation of cytoplasmically recapped RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Mutational analyses of trimethylguanosine synthase (Tgs1) and Mud2: Proteins implicated in pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TGS1 - Wikipedia [en.wikipedia.org]

- 20. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. METTL1-mediated m7G modification of Arg-TCT tRNA drives oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. raybiotech.com [raybiotech.com]

- 23. biocat.com [biocat.com]

- 24. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]

- 25. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Physiological Concentration of 7-Methylguanine in Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of 7-Methylguanine (7-mG) in human urine. 7-Methylguanine, a modified purine base, is a significant biomarker for assessing DNA damage and repair, RNA turnover, and exposure to methylating agents. This document details its quantitative levels in various populations, outlines experimental protocols for its measurement, and illustrates the key biochemical pathways involved in its formation and excretion.

Core Concepts

7-Methylguanine is formed through the methylation of guanine at the N7 position. This can occur in both DNA and RNA. In DNA, the formation of 7-mG adducts can result from exposure to exogenous methylating agents found in tobacco smoke, certain foods, and environmental pollutants, as well as from endogenous sources like S-adenosylmethionine (SAM). These adducts are typically removed by the base excision repair (BER) pathway and subsequently excreted in the urine. Additionally, 7-mG is a natural component of the 5' cap of messenger RNA (mRNA) and is also found in transfer RNA (tRNA) and ribosomal RNA (rRNA). The turnover of these RNA molecules contributes to the baseline physiological levels of 7-mG in urine, making it a potential marker of metabolic rate.

Elevated urinary 7-mG levels have been associated with smoking, aging, and certain dietary habits, and have been investigated as a potential biomarker for various cancers, including colon, bladder, and lung cancer.

Data Presentation: Quantitative Levels of 7-Methylguanine in Urine

The following table summarizes the reported concentrations of 7-Methylguanine in urine across different studies and populations. These values are typically normalized to creatinine to account for variations in urine dilution.

| Population/Condition | Sample Size | Mean Concentration (± SD) | Units | Reference(s) |

| Healthy Male Employees | 361 | 8.77 ± 2.61 | mg/g creatinine | [1] |

| Healthy Non-Smokers | 35 | 3035 ± 720 | ng/mg creatinine | [2] |

| Healthy Smokers | 32 | 4215 ± 1739 | ng/mg creatinine | [2] |

| Thai Cholangiocarcinoma Patients | 14 | Higher relative concentration than healthy controls | - | [3] |

| UK Cholangiocarcinoma Patients | 10 | Lower relative concentration than Thai patients | - | [3] |

| Bladder Cancer Patients | 42 | Higher levels in tumor DNA compared to normal tissue | µmol/mol dGp | [4] |

Experimental Protocols

Accurate quantification of urinary 7-mG is crucial for its use as a biomarker. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

Protocol 1: Quantification of Urinary 7-Methylguanine by HPLC-UV

This protocol is a synthesized methodology based on established HPLC methods for 7-mG analysis.

1. Sample Collection and Preparation:

-

Collect mid-stream urine samples in sterile containers.

-

To prevent degradation, samples should be stored at -20°C or -80°C until analysis. For short-term storage (up to 7 days), 4°C is acceptable if a preservative like EDTA is added.[5]

-

Prior to analysis, thaw samples at room temperature.

-

Centrifuge the urine sample at approximately 2,000 x g for 10 minutes to remove cellular debris and sediment.

-

Dilute the supernatant 1:1 with a dilution solution (e.g., 0.1 M ammonium acetate).[6]

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase is a gradient of a buffer (e.g., 10 mM sodium phosphate, pH 5.5) and a solvent like methanol or acetonitrile. The gradient is optimized to separate 7-mG from other urine components.

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is generally used.

-

Injection Volume: 20-50 µL of the prepared urine sample is injected.

-

Detection: 7-Methylguanine is detected by its UV absorbance, typically at a wavelength of 284 nm.

-

Quantification: A standard curve is generated using known concentrations of a 7-mG standard. The concentration in the urine samples is determined by comparing their peak areas to the standard curve. Results are normalized to the creatinine concentration of the urine sample, which can be determined using a separate assay.

Protocol 2: Quantification of Urinary 7-Methylguanine by LC-MS/MS

This protocol provides a more sensitive and specific method for 7-mG quantification.

1. Sample Preparation:

-

Follow the same urine collection and initial processing steps as in the HPLC-UV protocol.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as ¹⁵N₅-7-Methylguanine, to the urine sample. This is crucial for accurate quantification by isotope-dilution mass spectrometry.[2]

-

Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and increased sensitivity, an SPE step can be employed. A mixed-mode or reversed-phase SPE cartridge can be used to enrich 7-mG and remove interfering matrix components. The sample is loaded onto the conditioned cartridge, washed, and then 7-mG is eluted with an appropriate solvent (e.g., methanol with formic acid). The eluate is then evaporated to dryness and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

-

Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating 7-mG.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization, is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

-

MRM Transitions: The mass spectrometer is set to monitor specific multiple reaction monitoring (MRM) transitions for 7-mG and its internal standard. The precursor ion for 7-mG is [M+H]⁺ at m/z 166. The product ions for fragmentation are monitored for quantification and confirmation (e.g., m/z 149, 124).

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve prepared with known concentrations of 7-mG and the internal standard. Results are normalized to urinary creatinine concentration.

Signaling and Metabolic Pathways

The presence of 7-Methylguanine in urine is a result of fundamental cellular processes involving DNA damage and repair, and RNA turnover.

Formation and Excretion of 7-Methylguanine from DNA

DNA can be methylated by both endogenous and exogenous agents. S-adenosylmethionine (SAM) is the primary endogenous methyl donor.[1][7] Exogenous sources include nitrosamines from tobacco smoke and certain dietary components. The methylation of the N7 position of guanine forms a 7-mG adduct. This adduct is recognized and removed by the Base Excision Repair (BER) pathway.[8][9] The enzyme N-methylpurine DNA glycosylase (MPG) hydrolyzes the N-glycosidic bond, releasing the free 7-mG base.[8] This free base is then excreted in the urine.

Formation of 7-Methylguanine from RNA Turnover

7-Methylguanine is an integral part of the 5' cap structure of eukaryotic messenger RNA (mRNA), where it is crucial for mRNA stability, splicing, and translation initiation. It is also found as a modified base in transfer RNA (tRNA) and ribosomal RNA (rRNA). During the natural degradation and turnover of these RNA molecules, the 7-mG is released and subsequently excreted in the urine. This process contributes to the basal level of urinary 7-mG.

Conclusion

The physiological concentration of 7-Methylguanine in urine reflects a dynamic interplay between DNA damage from endogenous and exogenous sources, the efficiency of DNA repair mechanisms, and the rate of RNA turnover. Its quantification provides a valuable non-invasive tool for researchers and clinicians in the fields of toxicology, oncology, and metabolic studies. The standardized and validated analytical methods outlined in this guide are essential for obtaining reliable and comparable data, which is critical for advancing our understanding of the roles of 7-mG in health and disease and for its potential application in drug development and clinical diagnostics.

References

- 1. Nonenzymatic methylation of DNA by S-adenosylmethionine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determining degradation intermediates and the pathway of 3’ to 5’ degradation of histone mRNA using high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for urine collection and storage prior to DNA methylation analysis | PLOS One [journals.plos.org]

- 6. Effect of age, smoking and other lifestyle factors on urinary 7‐methylguanine and 8‐hydroxydeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonenzymatic methylation of DNA by the intracellular methyl group donor S-adenosyl-L-methionine is a potentially mutagenic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Base excision repair - Wikipedia [en.wikipedia.org]

Spontaneous Depurination of 7-Methylguanine from DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation of the N7 position of guanine in DNA, forming 7-methylguanine (7-mG), is a common form of DNA damage induced by environmental mutagens and endogenous cellular processes. While not intrinsically miscoding, the 7-mG adduct is chemically unstable and prone to spontaneous depurination, a process that cleaves the N-glycosidic bond and releases the modified base, leaving behind a non-instructive and potentially mutagenic apurinic/apyrimidinic (AP) site. This guide provides a comprehensive technical overview of the spontaneous depurination of 7-mG, detailing the underlying chemical mechanisms, factors influencing its rate, and the subsequent cellular responses. It includes a compilation of quantitative data, detailed experimental protocols for the analysis of 7-mG and AP sites, and visual diagrams of the key pathways and experimental workflows to support researchers in this field.

Introduction

The chemical integrity of DNA is under constant assault from both endogenous and exogenous agents. One of the most frequent modifications is the alkylation of DNA bases, with the N7 position of guanine being a primary target for many methylating agents.[1] The resulting 7-methylguanine (7-mG) lesion, while structurally subtle, significantly alters the chemical stability of the N-glycosidic bond.[2][3] This instability leads to spontaneous depurination, a hydrolytic reaction that excises the 7-mG base, generating an apurinic (AP) site.[4][5] AP sites are highly cytotoxic and mutagenic lesions that can block DNA replication and transcription, leading to mutations if not properly repaired.[6][7] Understanding the kinetics and biological consequences of 7-mG depurination is therefore critical for research in toxicology, cancer biology, and the development of genotoxic drugs.

The Chemistry of Spontaneous 7-Methylguanine Depurination

The methylation of the N7 position of guanine introduces a positive charge into the imidazole ring, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar.[3][8] This electronic destabilization makes the bond susceptible to hydrolytic cleavage. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the deoxyribose, leading to the departure of the protonated 7-methylguanine as the leaving group.

dot

Caption: Mechanism of spontaneous 7-mG depurination.

Quantitative Data on 7-Methylguanine Depurination

The rate of spontaneous depurination of 7-mG is influenced by several factors, including temperature, pH, and the local DNA sequence and structure. The table below summarizes key quantitative data from the literature.

| Parameter | Condition | Rate Constant (k) or Half-life (t½) | Reference |

| Half-life | Boiled in 0.1 M NaCl, 10 mM phosphate buffer (pH 7.0) | 4.1 min | [9] |

| Half-life | In DNA treated with methyl methanesulfonate (MMS) at 37°C, pH 7.0 | ~70 hours | [10] |

| Rate Constant (kHyd) | In free DNA | Varies almost fourfold depending on position | [2] |

| Rate Constant (kHyd) | Within a nucleosome core particle (NCP) | Slower than in free DNA | [2] |

| Half-life | Within an NCP | 62 to 1930 hours (position-dependent) | [11] |

Biological Consequences and Cellular Responses

The formation of an AP site as a result of 7-mG depurination triggers a cascade of cellular responses, primarily mediated by the Base Excision Repair (BER) pathway.[6][12] If left unrepaired, AP sites can stall DNA replication forks, leading to the collapse of the fork and the formation of double-strand breaks (DSBs), which are highly cytotoxic.[13] During translesion synthesis (TLS), an incorrect base can be inserted opposite the AP site, leading to mutations.[7]

Base Excision Repair of Apurinic Sites

The BER pathway is the primary mechanism for repairing AP sites.[4][7] The process is initiated by an AP endonuclease, which cleaves the phosphodiester backbone adjacent to the AP site. This is followed by the removal of the baseless sugar, DNA synthesis to fill the gap, and ligation to restore the integrity of the DNA strand.

dot

Caption: Simplified overview of the Base Excision Repair pathway for AP sites.

Experimental Protocols

Quantification of 7-Methylguanine in DNA

A common method for the quantification of 7-mG involves the release of the adduct from DNA, followed by purification and analysis using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method.

Protocol: Immunoaffinity Purification and HPLC with Electrochemical Detection (ECD) [14]

-

DNA Isolation: Isolate genomic DNA from the cells or tissues of interest using standard protocols.

-

Thermal Hydrolysis: Release 7-mG from the DNA by thermal hydrolysis under alkaline conditions (e.g., pH 9, 70°C for 8 hours). These conditions preferentially release 7-mG from DNA over RNA.[14]

-

Immunoaffinity Purification: Use antibodies specific for 7-mG to purify the adduct from the hydrolysate. This step provides high specificity.

-

HPLC-ECD Analysis:

-

Separate the purified 7-mG using reverse-phase HPLC.

-

Detect and quantify the 7-mG using an electrochemical detector. ECD offers high sensitivity for detecting electroactive compounds like 7-mG.[15]

-

Use a known amount of a 7-mG standard to generate a calibration curve for accurate quantification.

-

dot

Caption: Experimental workflow for the quantification of 7-mG in DNA.

Quantification of Apurinic/Apyrimidinic (AP) Sites

AP sites can be quantified by reacting the aldehyde group present in the open-ring form of the AP site with a labeling agent, followed by detection.

Protocol: Aldehyde Reactive Probe (ARP) Assay [16][17]

-

DNA Isolation: Isolate genomic DNA under conditions that minimize the artificial generation of AP sites.

-

ARP Labeling: React the DNA with an aldehyde reactive probe (ARP), which contains a hydroxylamine group that forms a stable oxime bond with the aldehyde group of the AP site. The ARP is typically tagged with biotin or a fluorescent molecule.

-

Detection:

-

For biotinylated ARP: The amount of biotin incorporated into the DNA can be quantified using an ELISA-based method with streptavidin-horseradish peroxidase.

-

For fluorescent ARP: The fluorescence intensity of the DNA can be measured directly.

-

-

Quantification: A standard curve is generated using DNA with a known number of AP sites to quantify the number of AP sites in the sample.

Protocol: LC-MS/MS-based Quantification [18][19]

-

DNA Isolation: Isolate genomic DNA.

-

Derivatization: React the AP sites in the DNA with an alkoxyamine agent to form a stable oxime derivative.

-

Enzymatic Digestion: Digest the derivatized DNA to nucleosides or nucleotides.

-

LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the derivatized AP site. This method offers high specificity and sensitivity.

Conclusion

The spontaneous depurination of 7-methylguanine is a significant pathway for the generation of mutagenic apurinic sites in DNA. The rate of this process is influenced by the chemical environment and the structural context of the DNA. The cellular response to the resulting AP sites is primarily mediated by the base excision repair pathway, which is crucial for maintaining genome stability. The experimental protocols detailed in this guide provide robust methods for the quantification of both 7-mG and AP sites, enabling researchers to investigate the impact of these lesions in various biological contexts. A thorough understanding of the mechanisms and consequences of 7-mG depurination is essential for advancing our knowledge of DNA damage and repair, and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Abasic Site Repair and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AP site - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Abasic sites in DNA: repair and biological consequences in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Quantification of Intracellular DNA–Protein Cross-Links with N7-Methyl-2′-Deoxyguanosine and Their Contribution to Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Depurination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AP-Seq: A Method to Measure Apurinic Sites and Small Base Adducts Genome-Wide | Springer Nature Experiments [experiments.springernature.com]

- 17. Formation, detection and repair of AP sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitation of Apurinic/Apyrimidinic Sites in Isolated DNA and in Mammalian Tissue with Reduced Artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of 7-Methylguanine in tRNA Structure and Function

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors between mRNA codons and amino acids. Their function is critically dependent on a vast array of post-transcriptional modifications. Among the most conserved and significant is N7-methylguanosine (m7G). This technical guide provides a comprehensive overview of the multifaceted role of m7G in tRNA biology. We delve into the enzymatic machinery responsible for its deposition, its crucial contribution to the structural integrity of tRNA, and its profound impact on tRNA stability and translational regulation. Furthermore, this document explores the pathological consequences of aberrant m7G modification, linking it to developmental disorders and cancer. Detailed experimental protocols for the detection and analysis of m7G, along with quantitative data and pathway visualizations, are provided to equip researchers with the necessary knowledge to investigate this critical RNA modification.

The Biochemistry of 7-Methylguanine (m7G) Modification

N7-methylguanosine is a modified nucleoside derived from guanosine. The modification involves the addition of a methyl group to the nitrogen at position 7 of the guanine base. This seemingly simple methylation imparts a positive charge to the guanine ring under physiological conditions, a feature that is fundamental to its structural role.[1][2]

Enzymatic Machinery:

In eukaryotes, the m7G modification is catalyzed by a heterodimeric methyltransferase complex composed of METTL1 (Methyltransferase-like 1) and its essential cofactor WDR4 (WD Repeat-Containing Protein 4).[3][4] In yeast, the orthologous complex is formed by Trm8 and Trm82.[5] METTL1 contains the S-adenosyl-L-methionine (SAM)-binding domain and constitutes the catalytic core, while WDR4 acts as a scaffold, crucial for stabilizing METTL1 and facilitating tRNA substrate recognition.[3][6] The complex utilizes SAM as the methyl donor, transferring the methyl group to the target guanosine and releasing S-adenosyl-L-homocysteine (SAH).

The most common site for m7G modification in tRNA is at position 46 (G46), located in the variable loop.[1][2][4][7] This modification is thought to occur early in tRNA biogenesis, shortly after transcription.[1][2]

Caption: The m7G biosynthesis pathway catalyzed by the METTL1-WDR4 complex.

The Role of m7G in tRNA Structure

The primary role of m7G46 is structural. It is a cornerstone for maintaining the canonical L-shaped tertiary structure of tRNA, which is essential for its function in translation.[8]

-

Tertiary Base Pairing: The m7G modification at position 46 forms a crucial tertiary base pair with the cytosine at position 13 (C13) and the guanine at position 22 (G22) in the D-loop.[1][2][3][7]

-

Core Stabilization: This m7G46-C13-G22 interaction acts as a molecular staple, locking the D-arm and the variable loop together. This stabilizes the elbow region of the tRNA, ensuring the correct three-dimensional folding of the molecule.[1][3][6]

-

Electrostatic Contribution: The positive charge introduced by the N7-methylation creates a site-specific electrostatic charge within the tRNA core, further contributing to its stability.[1][2]

Caption: Logical relationship showing m7G46 stabilizing the tRNA core structure.

The Role of m7G in tRNA Function

The structural integrity conferred by m7G46 has profound downstream effects on tRNA function, primarily by ensuring tRNA stability and regulating translation.

-

Enhancing tRNA Stability: The stabilization of the tRNA core by m7G46 protects the molecule from degradation. tRNAs lacking this modification are structurally unstable and become targets for the Rapid tRNA Decay (RTD) pathway, which involves 5'-3' exonucleases like Rat1 and Xrn1.[1][3][9] This leads to a reduced cellular pool of specific tRNAs.

-

Regulating mRNA Translation: By controlling the abundance of specific tRNAs, m7G modification influences the translation of mRNAs. This occurs through a phenomenon known as "codon-biased translation".[4]

-

Certain mRNAs, particularly those encoding proteins involved in critical cellular processes like cell cycle progression and proliferation, are enriched with codons that are decoded by tRNAs requiring m7G modification for their stability.[4][10]

-

A deficiency in m7G leads to a scarcity of these specific tRNAs, causing ribosomes to stall at the corresponding codons and thereby reducing the translation efficiency of these critical mRNAs.[4][11]

-

-

Unusual Codon Recognition: While most m7G is found at position 46, in some invertebrate mitochondria, m7G is located at the wobble position (position 34) of the anticodon in tRNA-Ser(GCU). This modification allows the tRNA to recognize not only the standard serine codons AGU and AGC but also the unusual codons AGA and AGG, which would otherwise code for arginine.[1][12]

Pathophysiological Relevance of m7G Dysregulation

Given its fundamental role, the dysregulation of m7G tRNA modification is linked to severe human diseases.

-

Developmental Disorders: Mutations in the WDR4 gene, a key component of the m7G methyltransferase complex, are associated with neurodevelopmental defects, including primordial dwarfism, microcephaly, and Galloway-Mowat syndrome.[3][5][6] These disorders are thought to arise from the reduced stability of m7G-modified tRNAs, leading to impaired translation of mRNAs essential for proper neural development and cell cycle control.[4][5]

-

Cancer: Conversely, the hyperactivation or overexpression of the METTL1-WDR4 complex is oncogenic in numerous cancers, including lung cancer, esophageal squamous cell carcinoma, and prostate cancer.[4][6][13][14]

-

Elevated METTL1/WDR4 activity leads to increased m7G modification and higher abundance of specific tRNAs.[4]

-

This enhances the translation of oncogenic mRNAs that are rich in codons decoded by these m7G-dependent tRNAs, such as those in the PI3K/AKT/mTOR signaling pathway, thereby promoting cell growth, proliferation, and tumorigenesis.[4][6]

-

Caption: Functional cascade of m7G modification in health and disease.

Quantitative Data Summary

The stoichiometry and functional impact of m7G modification have been quantified across various studies.

Table 1: Stoichiometry of m7G46 Modification in Human Cell Lines

| tRNA Isoacceptor | m7G Methylation Fraction (HeLa) | m7G Methylation Fraction (HEK293T) | Data Source |

|---|---|---|---|

| tRNA-Phe(GAA) | ~65% | ~65% | [15][16] |

| tRNA-Lys(UUU) | ~75% | ~75% | [15][16] |

| tRNA-Pro(AGG/UGG/CGG) | ~70% | ~70% | [15][16] |

| Total Detected | 22 | 22 | [15][16] |

Data derived from m7G-quant-seq analysis. The methylation fraction represents the percentage of a specific tRNA species that carries the m7G46 modification.

Table 2: Functional Consequences of METTL1 Knockout (KO)

| Parameter | Observation in METTL1 KO | Biological Implication | Data Source |

|---|---|---|---|

| m7G Levels | Reduced levels on 16 specific tRNAs | Loss of structural integrity | [6] |

| tRNA Abundance | Decreased abundance of m7G-modified tRNAs | Reduced pool for translation | [11][14] |

| Translation Efficiency | Decreased for mRNAs with high m7G-codon frequency | Impaired protein synthesis of key regulators | [4][10] |

| Cell Phenotype (mESCs) | Defective self-renewal and neural differentiation | Link to developmental disorders | [1][4] |

| Cell Phenotype (Cancer) | Inhibited oncogenicity | Therapeutic potential | [14] |

Observations are compiled from studies in mouse embryonic stem cells (mESCs) and various cancer cell lines.

Experimental Protocols

Accurate detection and quantification of m7G are crucial for its study. Below are methodologies for key experiments.

Total tRNA Isolation from Cultured Cells

This protocol provides a general method for enriching small RNAs, including tRNA, from cultured cells.

-

Cell Lysis: Harvest cultured cells and lyse them using TRIzol reagent (or a similar phenol-guanidinium thiocyanate solution) according to the manufacturer's instructions. This denatures proteins and inactivates RNases, preserving RNA integrity.[17]

-

Phase Separation: Add chloroform to the lysate, mix thoroughly, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase (containing DNA and proteins).[17]

-

RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Precipitate the total RNA by adding isopropanol and incubating. Pellet the RNA by centrifugation.

-

Washing: Wash the RNA pellet with 70% ethanol to remove residual salts and contaminants. Air-dry the pellet briefly.

-

Large RNA Removal (LiCl Precipitation): To enrich for tRNA and other small RNAs, resuspend the pellet in nuclease-free water and add a high concentration of lithium chloride (LiCl). Incubate on ice. This selectively precipitates larger RNA species (like rRNA and mRNA), while tRNAs remain in the supernatant.[17]

-

Small RNA Precipitation: Centrifuge to pellet the large RNAs. Transfer the supernatant to a new tube and precipitate the small RNAs with ethanol.

-

Final Steps: Pellet the small RNA fraction by centrifugation, wash with 70% ethanol, air-dry, and resuspend in nuclease-free water. Assess RNA quality and concentration using a spectrophotometer and gel electrophoresis.

Detection and Quantification of m7G in tRNA

Several high-throughput sequencing-based methods have been developed to map m7G at single-nucleotide resolution.

Method 1: m7G-quant-seq (Quantitative Sequencing)

This method relies on the chemical reduction of m7G, which leads to the formation of an abasic site that can be detected as a mutation or deletion during reverse transcription.[18][19][20]

-

Reduction: Treat the isolated tRNA with potassium borohydride (KBH4). This reduces the m7G nucleoside.[20]

-

Depurination: Subject the RNA to mild acidic conditions (pH ~2.9). This treatment selectively causes depurination at the reduced m7G site, creating an abasic (AP) site.[20]

-

Reverse Transcription (RT): Perform reverse transcription using a reverse transcriptase (e.g., HIV RT) that tends to misincorporate nucleotides or stall at AP sites.[16][21]

-

Library Preparation & Sequencing: Prepare a cDNA library from the RT product and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference tRNA sequences. The m7G position will be identified by a characteristic signature of mutations and deletions at the AP site. The frequency of these variations relative to the total coverage at that site allows for the quantification of the m7G modification stoichiometry.[18][20]

Caption: Experimental workflow for the m7G-quant-seq method.

Method 2: AlkAniline-Seq (Cleavage-Based Sequencing)

This method relies on chemical cleavage of the RNA backbone at the m7G site.

-

Reduction/Alkaline Treatment: Treat RNA with sodium borohydride (NaBH4) followed by alkaline conditions, or just alkaline hydrolysis, to open the imidazole ring of m7G.[1]

-

Aniline Cleavage: Treat the RNA with aniline. This induces β-elimination at the modified site, causing the tRNA strand to cleave specifically at the m7G position.[1]

-

Library Preparation & Sequencing: Prepare a sequencing library from the cleaved RNA fragments. The 5' ends of the sequencing reads will map directly to the position immediately following the original m7G site.

-

Data Analysis: Align reads and identify pileups of 5' ends. These pileups indicate the locations of m7G modifications.

Functional Analysis: Ribosome Profiling (Ribo-Seq)

To assess the functional impact of m7G modification on translation, ribosome profiling can be performed on cells with and without functional METTL1/WDR4.

-

Cell Treatment: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNA.

-

Nuclease Digestion: Lyse the cells and treat with RNase to digest all mRNA not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs).

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes, typically by sucrose gradient centrifugation.

-

RPF Extraction: Extract the RPFs from the isolated ribosomes.

-

Library Preparation & Sequencing: Prepare a sequencing library from the RPFs and perform high-throughput sequencing.

-

Data Analysis: Align the RPF reads to the transcriptome. The density of reads on a given mRNA reflects its translation rate. By comparing the Ribo-Seq data between wild-type and METTL1/WDR4-deficient cells, one can identify codons and mRNAs whose translation efficiency is dependent on m7G modification.[4]

References

- 1. 7-Methylguanosine Modifications in Transfer RNA (tRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Methylguanosine Modifications in Transfer RNA (tRNA) [mdpi.com]

- 3. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Methylguanosine Modifications in Transfer RNA (tRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transfer RNAs: diversity in form and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL1/WDR4-mediated m7G tRNA modifications and m7G codon usage promote mRNA translation and lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mettl1-dependent m7G tRNA modification is essential for maintaining spermatogenesis and fertility in Drosophila melanogaster [ideas.repec.org]

- 12. 7-Methylguanosine at the anticodon wobble position of squid mitochondrial tRNA(Ser)GCU: molecular basis for assignment of AGA/AGG codons as serine in invertebrate mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.1. Isolation of tRNA from Biological Samples [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Detection of 7-Methylguanine in Urine

Introduction

7-Methylguanine (7-MG), a modified purine nucleoside, is a significant biomarker for assessing DNA damage caused by exposure to both endogenous and exogenous methylating agents.[1][2] Its formation in DNA can lead to spontaneous depurination, releasing 7-MG, which is then excreted in the urine.[3] Consequently, the quantification of 7-MG in urine samples provides a non-invasive method to monitor DNA methylation damage. Elevated levels of urinary 7-MG have been associated with exposure to tobacco smoke, aging, dietary habits, and have been investigated as a potential biomarker for various conditions, including cancer and Parkinson's disease.[1][3][4][5]

Analytical Methodologies

Several analytical techniques have been developed for the sensitive and specific quantification of 7-MG in urine. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Electrochemical Detection (HPLC-ECD), and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity and specificity.[3][4] It often employs an isotope-dilution strategy, where a stable isotope-labeled internal standard (e.g., ¹⁵N₅-labeled 7-MG) is added to the sample for accurate quantification.[3] Coupling with on-line Solid-Phase Extraction (SPE) allows for direct sample analysis, minimizing preparation time and enhancing throughput.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC systems coupled with UV or electrochemical detectors (ECD) are also utilized.[6][7] While generally less sensitive than LC-MS/MS, these methods can be robust and cost-effective. Methodologies may involve a column-switching system with anion exchange and reversed-phase columns to enhance separation and specificity.[1] Immunoaffinity purification can be used prior to HPLC-ECD to specifically isolate 7-MG, increasing the method's sensitivity and specificity.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of 7-MG to make it volatile before analysis.[8] It offers high specificity but involves a more complex sample preparation process compared to LC-MS/MS.

Biological Pathway of 7-Methylguanine Excretion

The presence of 7-Methylguanine in urine is a direct result of DNA damage and repair processes within the body.

Caption: Biological pathway from DNA damage to urinary excretion of 7-Methylguanine.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance characteristics of various methods used for the detection of 7-Methylguanine.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Features | Reference |

| LC-MS/MS with on-line SPE | Urine | 8.0 pg/mL | Not Reported | Not Reported | Rapid, high-throughput, direct injection | [3] |

| LC-UV-MS/MS | DNA | 64 fmol (on-column) | 0.13 pmol (on-column) | Not Reported | High sensitivity for DNA adducts | [9] |

| On-line SPE LC-MS/MS | DNA | 0.42 fmol (on-column) | Not Reported | 0.24 - 250 pg | Extremely high sensitivity | [10] |

| HPLC-ECD with Immunoaffinity | DNA | 0.5 pmol/sample | Not Reported | Not Reported | High specificity due to antibody use | [7] |

| UPLC-MS/MS | Dried Blood Spot | Not Reported | 0.5 ng/mL | 0.5 - 20 ng/mL | Method for related O⁶-methylguanine | [11] |

Experimental Protocols

Protocol 1: Quantification of 7-MG in Urine by LC-MS/MS with On-line SPE

This protocol is based on a rapid and sensitive isotope-dilution method suitable for high-throughput analysis.[3]

1. Reagents and Materials

-

7-Methylguanine (7-MG) analytical standard

-

¹⁵N₅-labeled 7-MG (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine collection cups

-

On-line SPE cartridge (e.g., Oasis HLB)

-

LC column (e.g., C18 column)

2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.[4]

-

Transfer 100 µL of the urine supernatant to an autosampler vial.

-

Add 10 µL of the ¹⁵N₅-labeled 7-MG internal standard solution.

-

Vortex briefly to mix. The sample is now ready for injection.

3. Instrumentation and Conditions

-

LC System: UPLC or HPLC system equipped with an on-line SPE module.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

On-line SPE:

-

Loading Pump Solvent: 0.1% Formic acid in water

-

Elution: Performed by the analytical gradient onto the analytical column.

-

-

Analytical Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute 7-MG, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Analysis Time: Approximately 15 minutes per sample.[3]

-

-

MS/MS Detection:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

7-MG: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

¹⁵N₅-7-MG (IS): Monitor the transition from the labeled precursor ion to its corresponding product ion. (Note: Specific m/z values for precursor and product ions should be optimized in the laboratory.)

-

-

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of 7-MG standard into a control urine matrix (or water).

-

Add a constant amount of the internal standard to each calibrator.

-

Analyze the calibration standards using the same LC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of 7-MG to the peak area of the internal standard against the concentration of 7-MG.

-

Calculate the concentration of 7-MG in the unknown urine samples using the regression equation from the calibration curve.

-

Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.

Protocol 2: Quantification of 7-MG in Urine by HPLC-UV

This protocol describes a method for analyzing 7-MG using HPLC with UV detection, which can be performed simultaneously with other markers like 8-hydroxydeoxyguanosine (8-OH-dG).[1][6]

1. Reagents and Materials

-

7-Methylguanine (7-MG) analytical standard

-

Creatinine standard

-

Sodium phosphate buffer

-

Methanol (HPLC grade)

-

Dilution solution (containing a marker like 8-hydroxyguanosine if analyzing simultaneously)[1]

-

Urine collection cups

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Anion exchange column and a reversed-phase C18 column (for column-switching system)

2. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-